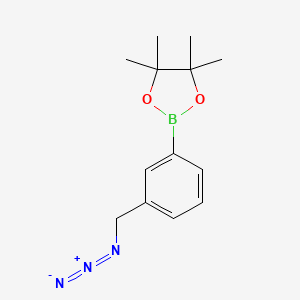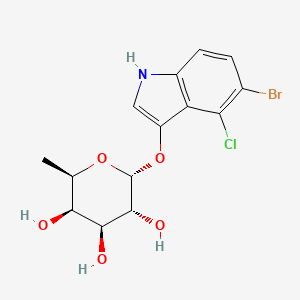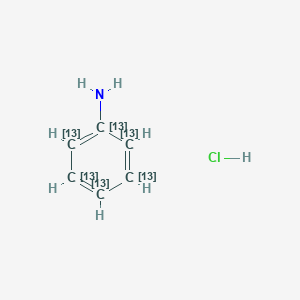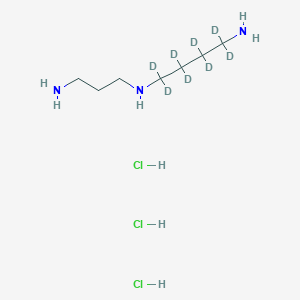
7-溴-1H-1,2,3-苯并三唑-5-羧酸
描述
7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid is a chemical compound with the molecular formula C7H4BrN3O2 It is a derivative of benzotriazole, a heterocyclic compound known for its applications in various fields, including corrosion inhibition, photography, and pharmaceuticals
科学研究应用
7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its therapeutic effects.
Industry: It is used in the development of corrosion inhibitors, dyes, and other industrial chemicals .
作用机制
Biochemical Pathways
Benzotriazole derivatives have been used as bifunctional ligands in the synthesis of diverse dimensional coordination assemblies . This suggests that 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid may also interact with metal ions and participate in coordination chemistry, potentially affecting related biochemical pathways.
生化分析
Biochemical Properties
7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . For example, it has been shown to interact with protein kinases, which are crucial for regulating cellular signaling pathways. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the binding of 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid to the target enzyme or protein.
Cellular Effects
The effects of 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth, differentiation, and apoptosis. By inhibiting specific kinases within this pathway, 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid can alter the expression of genes involved in these critical cellular processes.
Molecular Mechanism
The molecular mechanism of action of 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . This compound binds to the active sites of enzymes through hydrogen bonds and hydrophobic interactions, leading to enzyme inhibition. Additionally, it can modulate gene expression by affecting transcription factors and other regulatory proteins. These changes in gene expression can result in altered cellular functions and responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid can change over time due to its stability and degradation . This compound is relatively stable under refrigerated conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term studies have shown that prolonged exposure to 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid can lead to sustained changes in cellular function, including alterations in cell signaling and metabolism.
Dosage Effects in Animal Models
The effects of 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid vary with different dosages in animal models. At low doses, this compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity. At high doses, it may exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological functions. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without inducing toxicity.
Metabolic Pathways
7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . This compound can influence the activity of enzymes involved in key metabolic processes, such as glycolysis and the tricarboxylic acid (TCA) cycle. By modulating these pathways, 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid can alter the overall metabolic state of cells.
Transport and Distribution
The transport and distribution of 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins . This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation within cells can affect its activity and function, influencing the overall biochemical and cellular responses.
Subcellular Localization
The subcellular localization of 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid is critical for its activity and function . This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression. Alternatively, it may accumulate in the cytoplasm, where it can inhibit cytoplasmic enzymes and affect cellular metabolism.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid typically involves the bromination of 1H-1,2,3-benzotriazole-5-carboxylic acid. One common method is to dissolve 1H-1,2,3-benzotriazole-5-carboxylic acid in a suitable solvent, such as acetic acid, and then add bromine slowly while maintaining the reaction mixture at a low temperature. The reaction is usually carried out under reflux conditions to ensure complete bromination. After the reaction is complete, the product is purified by recrystallization .
Industrial Production Methods
Industrial production of 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using techniques such as distillation, crystallization, and chromatography to meet industrial standards .
化学反应分析
Types of Reactions
7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products can include amines, thiols, or other substituted benzotriazoles.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction Products: Reduction typically yields alcohols or other reduced forms of the compound
相似化合物的比较
Similar Compounds
1H-1,2,3-Benzotriazole-5-carboxylic acid: The parent compound without the bromine atom.
5-Bromo-1H-1,2,3-benzotriazole: A similar compound with the bromine atom but without the carboxylic acid group.
1H-1,2,3-Benzotriazole: The simplest form of benzotriazole without any substituents.
Uniqueness
7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid is unique due to the presence of both the bromine atom and the carboxylic acid groupThe bromine atom increases its electrophilicity, making it more reactive in substitution reactions, while the carboxylic acid group provides additional sites for chemical modification and interaction with biological molecules .
属性
IUPAC Name |
7-bromo-2H-benzotriazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O2/c8-4-1-3(7(12)13)2-5-6(4)10-11-9-5/h1-2H,(H,12,13)(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPEXABMLBITRHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=NNN=C21)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1354771-68-8 | |
| Record name | 7-bromo-1H-1,2,3-benzotriazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Dipropyl({[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl})amine](/img/structure/B1528115.png)










![5-Boc-3-hydroxy-2-(tetrahydropyran-4-yl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B1528134.png)
